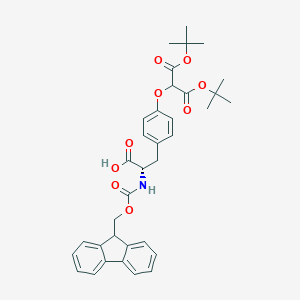

Fmoc-Tyr(Malonyl-Di-Otbu)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Tyr(Malonyl-Di-Otbu)-OH is a synthetic derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its unique protective groups, which help in the selective deprotection of functional groups during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a malonyl group, and two tert-butyl (Otbu) groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(Malonyl-Di-Otbu)-OH typically involves multiple steps:

Protection of the Tyrosine Hydroxyl Group: The hydroxyl group of tyrosine is protected using a tert-butyl group to form tyrosine-Otbu.

Fmoc Protection: The amino group of tyrosine is protected using the Fmoc group, resulting in Fmoc-Tyr-Otbu.

Malonylation: The malonyl group is introduced to the protected tyrosine derivative, forming this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of tyrosine are protected using tert-butyl and Fmoc groups.

Malonylation: The malonyl group is introduced using optimized reaction conditions to ensure high yield and purity.

Purification: The final product is purified using techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Tyr(Malonyl-Di-Otbu)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc, tert-butyl, and malonyl groups can be selectively removed under specific conditions.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the malonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Piperidine is commonly used for the removal of the Fmoc group, while trifluoroacetic acid (TFA) is used for the removal of tert-butyl groups.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Deprotected Tyrosine Derivatives: Removal of protective groups yields tyrosine derivatives with free functional groups.

Substituted Tyrosine Derivatives: Substitution reactions yield tyrosine derivatives with new functional groups replacing the malonyl group.

Aplicaciones Científicas De Investigación

Synthesis and Mechanism of Action

Fmoc-Tyr(Malonyl-Di-Otbu)-OH is primarily utilized as a building block in the synthesis of cell-permeable protein tyrosine phosphatase (PTP) inhibitors. The malonyl group enhances the compound's ability to mimic phosphotyrosine, facilitating interactions with PTPs, which are critical in cellular signaling pathways. Research has shown that peptides containing this compound can inhibit PTP 1B activity significantly more than their phosphotyrosine counterparts, demonstrating its potential as a therapeutic agent in diabetes and obesity management .

Protein Tyrosine Phosphatase Inhibition

The most notable application of this compound is in the development of PTP inhibitors. The compound has been shown to inhibit PTP 1B, which plays a crucial role in insulin signaling. In studies, malonyl-tyrosine-containing peptides exhibited up to 20 times stronger inhibition compared to traditional phosphotyrosine peptides .

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). Its stability and ease of handling make it an ideal candidate for automated peptide synthesizers. The Fmoc protecting group allows for selective reactions during peptide bond formation, while the malonyl modification provides additional functional properties that enhance peptide activity.

Biological Research

In biological studies, peptides synthesized using this compound are employed to investigate protein-protein interactions and receptor-ligand binding mechanisms. These peptides serve as valuable tools for elucidating the roles of phosphorylation in cellular processes and signal transduction pathways .

Therapeutic Potential

The incorporation of this compound into peptide therapeutics is being explored for its potential to act as enzyme inhibitors or receptor modulators. The enhanced stability provided by the malonyl modification may improve the pharmacokinetic properties of therapeutic peptides, making them more effective in clinical applications .

Case Study 1: PTP Inhibition

A study investigated the effects of a malonyl-tyrosine-containing peptide on insulin receptor dephosphorylation mediated by PTP 1B. Results indicated that this peptide not only inhibited PTP activity but also restored insulin signaling pathways in cellular models, highlighting its therapeutic potential in treating insulin resistance .

Case Study 2: Peptide Synthesis Optimization

Researchers optimized the synthesis of peptides using this compound to enhance yield and purity. By adjusting coupling conditions and employing automated synthesis strategies, they achieved high efficiency in producing bioactive peptides suitable for further biological testing.

Actividad Biológica

Fmoc-Tyr(Malonyl-Di-Otbu)-OH is a derivative of tyrosine utilized primarily in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The compound features a malonyl group and two tert-butyl (OtBu) protective groups, enhancing its stability and functionality in biological applications. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and potential applications in biomedicine.

-

Chemical Structure : The compound has the following structural formula:

C28H29NO5

- Molecular Weight : Approximately 459.54 g/mol.

- Melting Point : Reported between 153-156 °C .

- Storage Conditions : Recommended storage at 2-8 °C to maintain stability .

Mechanisms of Biological Activity

This compound exhibits various biological activities attributed to its structural components. The malonyl group is known to enhance the solubility and reactivity of peptides, while the Fmoc protecting group allows for selective deprotection during synthesis.

1. Peptide Synthesis

The primary application of this compound is in the synthesis of bioactive peptides. Its structure allows for efficient coupling reactions during SPPS, facilitating the formation of complex peptide sequences that can exhibit specific biological activities .

2. Antioxidant Activity

Research indicates that derivatives of tyrosine possess antioxidant properties. This compound may contribute to reducing oxidative stress in biological systems, potentially impacting cellular signaling pathways and promoting cell survival under stress conditions .

3. Antimicrobial Properties

Preliminary studies suggest that tyrosine derivatives can exhibit antimicrobial activity. This compound may be effective against various pathogens, making it a candidate for developing antimicrobial peptides or drugs .

Case Studies

Several studies have explored the applications of Fmoc-Tyr derivatives in different biological contexts:

Case Study 1: Antimicrobial Peptide Development

A study investigated the incorporation of this compound into antimicrobial peptides. The results demonstrated enhanced activity against Gram-positive bacteria, suggesting its potential use in designing new antibiotics .

Case Study 2: Cancer Therapeutics

Another research focused on using Fmoc-Tyr derivatives in cancer therapy. The study found that peptides synthesized with this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting its therapeutic potential .

Data Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

(2S)-3-[4-[1,3-bis[(2-methylpropan-2-yl)oxy]-1,3-dioxopropan-2-yl]oxyphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39NO9/c1-34(2,3)44-31(39)29(32(40)45-35(4,5)6)43-22-17-15-21(16-18-22)19-28(30(37)38)36-33(41)42-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-29H,19-20H2,1-6H3,(H,36,41)(H,37,38)/t28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSLNORFSWIPLG-NDEPHWFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.